MZP-55 - 2010159-48-3

MZP-55

Catalog Number: EVT-505583
CAS Number: 2010159-48-3
Molecular Formula: C57H70ClN7O10S
Molecular Weight: 1080.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

MZP-55 is derived from a series of chemical modifications aimed at enhancing the pharmacological properties of its precursors. The classification of MZP-55 falls under the category of synthetic organic compounds, specifically designed to interact with biological systems. Its classification can also extend to its role as a potential drug candidate due to its bioactive nature.

Synthesis Analysis

Methods and Technical Details

The synthesis of MZP-55 involves several key steps, typically starting from readily available starting materials. The most common methodologies employed in its synthesis include:

  1. Multi-step Synthesis: This approach often incorporates various reactions such as alkylation, acylation, and cyclization to build the complex structure of MZP-55.
  2. Reagent Selection: Specific reagents are chosen based on their ability to facilitate desired transformations while minimizing side reactions.
  3. Purification Techniques: After synthesis, purification methods such as chromatography are used to isolate MZP-55 from by-products and unreacted materials.
Molecular Structure Analysis

Structure and Data

MZP-55 possesses a unique molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula can be represented as CXHYNZOWC_{X}H_{Y}N_{Z}O_{W}, where XX, YY, ZZ, and WW denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

  • 3D Structure Visualization: Advanced techniques such as X-ray crystallography or NMR spectroscopy are often employed to elucidate the three-dimensional conformation of MZP-55.
  • Computational Analysis: Molecular modeling software can provide insights into the compound's interactions with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

MZP-55 is involved in several chemical reactions that are critical for its functionality:

  1. Binding Interactions: MZP-55 may undergo reversible binding with target proteins, which is essential for its mechanism of action.
  2. Metabolic Stability: Understanding how MZP-55 is metabolized in biological systems can provide insights into its pharmacokinetics.
  3. Degradation Pathways: Identifying potential degradation products helps assess the stability and safety profile of MZP-55.

These reactions are fundamental for determining the compound's efficacy and safety for potential therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action for MZP-55 involves specific interactions at the molecular level:

  1. Target Engagement: MZP-55 binds to specific receptors or enzymes within biological pathways, modulating their activity.
  2. Signal Transduction: Upon binding, it may trigger downstream signaling cascades that lead to therapeutic effects, such as anti-inflammatory or anti-cancer activities.
  3. Pharmacodynamics: The relationship between the concentration of MZP-55 and its biological effect is crucial for understanding its therapeutic window.

Data from in vitro and in vivo studies can elucidate these processes further.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MZP-55 exhibits distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: The solubility profile in various solvents is essential for formulation development.
  • Stability: Thermal and chemical stability under physiological conditions must be assessed.
  • Spectroscopic Data: Techniques such as UV-visible spectroscopy, infrared spectroscopy, and mass spectrometry provide valuable information about the compound's characteristics.

These properties are pivotal for optimizing formulations for drug delivery.

Applications

Scientific Uses

MZP-55 has potential applications across several scientific domains:

  1. Pharmacology: As a candidate for drug development targeting specific diseases.
  2. Biochemistry: In studies investigating enzyme inhibition or receptor modulation.
  3. Material Science: Potential use in developing novel materials with unique properties due to its chemical structure.

The versatility of MZP-55 highlights its significance in advancing research across multiple disciplines.

Introduction to PROTAC Technology and BET Protein Targeting

PROTACs as Catalytic Protein Degraders: Mechanistic Foundations

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond occupancy-driven inhibition to event-driven protein degradation. These heterobifunctional molecules consist of three key elements: a target protein-binding ligand, an E3 ubiquitin ligase-recruiting moiety, and a chemical linker that spatially optimizes ternary complex formation [3] [5]. Unlike traditional inhibitors that merely block protein function, PROTACs exploit the endogenous ubiquitin-proteasome system (UPS) to achieve catalytic degradation of disease-relevant proteins [8].

The degradation mechanism follows a multi-step process:

  • Simultaneous engagement of the target protein and E3 ligase by the PROTAC
  • Formation of a productive ternary complex enabling target ubiquitination
  • UPS-mediated proteasomal degradation of the ubiquitin-tagged target
  • PROTAC recycling for subsequent degradation cycles [3]

MZP-55 exemplifies this mechanism through its VHL (von Hippel-Lindau) E3 ligase-recruiting moiety derived from VH032 and its BET-targeting warhead based on I-BET726, connected by a polyethylene glycol linker. Biophysical characterization reveals that MZP-55 forms ternary complexes with dissociation constants in the nanomolar range (Kd = 180 nM for VHL:MZP-55:BRD4-BD2), with moderate negative cooperativity (α = 0.6) that influences complex stability and degradation efficiency [7]. The catalytic nature of PROTACs enables sustained target suppression at substoichiometric concentrations, offering significant pharmacological advantages over conventional inhibitors [3] [8].

Table 1: Comparative Mechanism of PROTACs vs. Traditional Inhibitors

PropertyTraditional InhibitorsPROTAC Degraders
Mechanism of ActionOccupancy-driven blockadeEvent-driven degradation
Duration of EffectTransient (PK-dependent)Sustained (PD-driven)
Target EngagementStoichiometricCatalytic (substoichiometric)
Binding Affinity RequirementHigh (nM range)Moderate (µM sufficient)
Target Class ApplicabilityEnzymes/receptors"Undruggable" scaffolds
Resistance DevelopmentCommon (mutations, overexpression)Reduced susceptibility

Bromodomain and Extra-Terminal (BET) Proteins in Oncogenesis: BRD2/3/4 as Therapeutic Targets

The BET protein family (BRD2, BRD3, BRD4, and BRDT) functions as critical epigenetic regulators through their tandem bromodomains (BD1 and BD2) that recognize and bind acetylated lysine residues on histones [1] [10]. This molecular recognition facilitates the recruitment of transcriptional machinery to super-enhancer regions, driving expression of oncogenes such as MYC, BCL2, and CDK4/6 that govern cell proliferation, survival, and cell cycle progression [9] [10].

Among BET proteins, BRD4 has emerged as a master regulator in multiple cancers. It orchestrates the formation of biomolecular condensates via liquid-liquid phase separation (LLPS) at super-enhancers, concentrating transcription factors and co-activators to amplify oncogenic transcription [9]. In acute myeloid leukemia (AML), BRD4 maintains the MYC-dependent transcriptional program, while in castration-resistant prostate cancer (CRPC), it co-activates androgen receptor (AR)-dependent transcription independently of ligands [1] [10]. BRD3 exhibits functional overlap with BRD4 but demonstrates distinct genomic occupancy patterns, while BRD2 plays roles in cell cycle progression and immune regulation [3].

The therapeutic relevance of BET targeting is underscored by the onco-addiction phenotype observed in numerous malignancies, where cancer cells exhibit disproportionate dependence on BET proteins compared to normal tissues. Pan-BET inhibitors like JQ1 and I-BET762 disrupt bromodomain-acetyl-lysine interactions, but face limitations including compensatory adaptive responses and narrow therapeutic windows due to simultaneous inhibition of all BET functions [3] [9].

Table 2: Oncogenic Functions of BET Family Proteins

BET ProteinKey Functions in CancerTherapeutic Challenge
BRD4Super-enhancer assembly, MYC/BCL2 transcription, AR co-activationCentral to oncogene expression
BRD3Redundant BRD4 functions, unique genomic occupancyCompensation for BRD4 loss
BRD2Cell cycle progression, immune modulationBroader inhibition increases toxicity
BRDTTestis-specific functionLimited relevance in somatic cancers

Rationale for Selective BRD3/4 Degradation Over Pan-BET Inhibition

Conventional BET inhibitors exhibit pan-family activity that inadvertently disrupts BRD2-mediated homeostasis while inhibiting BRD3/4-driven oncogenesis. This lack of selectivity contributes to dose-limiting toxicities including thrombocytopenia and gastrointestinal effects observed in clinical trials [3] [9]. MZP-55 addresses this limitation through its isoform-selective degradation profile, achieving preferential depletion of BRD3 and BRD4 over BRD2 in cellular models [7].

The molecular basis for this selectivity stems from:

  • Ternary complex cooperativity: Structural complementarity between the PROTAC-induced interface of BRD4-BD2 and VHL, mediated by electrostatic and hydrophobic interactions not fully recapitulated with BRD2 [2] [7].
  • Differential protein dynamics: Varied conformational flexibility among BET family members influences ternary complex stability and degradation efficiency [2].
  • Linker-dependent epitope presentation: The polyethylene glycol linker in MZP-55 optimizes spatial orientation for BRD3/4 ubiquitination while sterically disfavoring productive BRD2 engagement [7].

In HeLa cells, MZP-55 demonstrates potent degradation efficiency against BRD3 (pDC₅₀ = 7.7, Dmax = 92%) and BRD4 (pDC₅₀ = 8.1, Dmax = 95%), with significantly reduced activity against BRD2 even at elevated concentrations [7]. Functional validation in AML models (MV4;11 and HL60 cell lines) confirmed that selective BRD3/4 degradation by MZP-55 suppresses cell proliferation (pEC₅₀ = 7.1 and 6.4, respectively) and downregulates MYC expression without inducing broad BET family toxicity [7]. This therapeutic discrimination enables more precise targeting of oncogenic drivers while preserving homeostatic BRD2 functions.

Table 3: Degradation Selectivity Profile of MZP-55 in Cellular Models

ParameterBRD4BRD3BRD2
pDC₅₀ (HeLa, 24h)8.17.7<6.0*
Dmax (%)9592<30*
Binary Kd (nM)8NDND
Ternary Kd (nM)180NDND
Cooperativity (α)0.6NDND
*Estimated from published degradation curves [7]

The catalytic efficiency of MZP-55 represents another advantage over conventional inhibition. SPR kinetic studies reveal rapid ternary complex turnover (t₁/₂ ≈ 1 second), enabling each PROTAC molecule to facilitate multiple degradation cycles [7]. This dynamic engagement circumvents the occupancy bottleneck that necessitates high inhibitor concentrations to maintain target suppression, potentially reducing off-target effects [3] [8]. Furthermore, degradation eliminates both enzymatic and scaffolding functions of target proteins, providing comprehensive pathway suppression compared to domain-specific inhibition [5] [9].

Properties

CAS Number

2010159-48-3

Product Name

MZP-55

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C57H70ClN7O10S

Molecular Weight

1080.7 g/mol

InChI

InChI=1S/C57H70ClN7O10S/c1-36-29-48(62-45-18-16-44(58)17-19-45)47-30-43(15-20-49(47)65(36)38(3)66)40-11-13-42(14-12-40)54(69)59-21-22-72-23-24-73-25-26-74-27-28-75-34-51(68)63-53(57(4,5)6)56(71)64-33-46(67)31-50(64)55(70)60-32-39-7-9-41(10-8-39)52-37(2)61-35-76-52/h7-20,30,35-36,46,48,50,53,62,67H,21-29,31-34H2,1-6H3,(H,59,69)(H,60,70)(H,63,68)/t36-,46+,48+,50-,53+/m0/s1

InChI Key

UHWNJFZTYJNBAN-HYXXSBGTSA-N

SMILES

CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl

Canonical SMILES

CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl

Isomeric SMILES

C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.